molecular formula C18H14ClNO3 B11815481 2-(2-Chlorophenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione

2-(2-Chlorophenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione

Cat. No.: B11815481
M. Wt: 327.8 g/mol
InChI Key: YZDIATLXFRUMJE-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione typically involves multi-step organic reactions. One common method might include the condensation of 2-chlorobenzaldehyde with an appropriate isoquinoline derivative under basic conditions, followed by further functionalization to introduce the ethoxymethylidene group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases may be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(2-Chlorophenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)isoquinoline-1,3-dione: Lacks the ethoxymethylidene group but shares the core structure.

    4-(Ethoxymethylidene)isoquinoline-1,3-dione: Lacks the chlorophenyl group but has the ethoxymethylidene moiety.

Uniqueness

2-(2-Chlorophenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione is unique due to the presence of both the chlorophenyl and ethoxymethylidene groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione

InChI

InChI=1S/C18H14ClNO3/c1-2-23-11-14-12-7-3-4-8-13(12)17(21)20(18(14)22)16-10-6-5-9-15(16)19/h3-11H,2H2,1H3

InChI Key

YZDIATLXFRUMJE-UHFFFAOYSA-N

Canonical SMILES

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3Cl

Origin of Product

United States

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